1,1-Dichloro-3,3,3-trimethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane
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Overview
Description
1,1-Dichloro-3,3,3-trimethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane is a specialized organosilicon compound. It is characterized by the presence of both chlorosilane and fluorinated alkyl groups, making it a unique compound with distinct chemical properties. This compound is often used in various industrial and research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-3,3,3-trimethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane typically involves the reaction of chlorosilanes with fluorinated alkyl groups. One common method is the hydrosilylation reaction, where a hydrosilane reacts with a fluorinated alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-3,3,3-trimethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Oxidation: Under specific conditions, the silicon atoms can be oxidized to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and other nucleophiles. The reactions are typically carried out in aprotic solvents under anhydrous conditions.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the reaction rate.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used, often in the presence of catalysts.
Major Products Formed
Substitution Reactions: New organosilicon compounds with different functional groups.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation: Siloxane bonds and other oxidized silicon species.
Scientific Research Applications
1,1-Dichloro-3,3,3-trimethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties, such as hydrophobicity and stability.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-3,3,3-trimethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane involves its ability to undergo various chemical reactions, such as substitution and hydrolysis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in biological applications, the compound may interact with biomolecules through covalent bonding or hydrophobic interactions, leading to changes in their properties and functions.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane
- 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane
- 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane
Uniqueness
1,1-Dichloro-3,3,3-trimethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane is unique due to the presence of the highly fluorinated alkyl group, which imparts distinct properties such as increased hydrophobicity, chemical stability, and resistance to degradation. These properties make it particularly valuable in applications where durability and performance under harsh conditions are required.
Properties
CAS No. |
94237-17-9 |
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Molecular Formula |
C11H13Cl2F13OSi2 |
Molecular Weight |
535.27 g/mol |
IUPAC Name |
dichloro-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-trimethylsilyloxysilane |
InChI |
InChI=1S/C11H13Cl2F13OSi2/c1-28(2,3)27-29(12,13)5-4-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h4-5H2,1-3H3 |
InChI Key |
KPVGLNAGKNDXKJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl |
Origin of Product |
United States |
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